(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9)/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAXCFOBFPUGI-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354392-99-6 | |
| Record name | rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of starting materials that can form the bicyclic ring system. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized through the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by subsequent functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification under acid- or base-catalyzed conditions. Example transformations include:
In the presence of Lewis acids like Ti(OiPr)₄ (as reported in cyclopropanation syntheses), esterification efficiency improves due to enhanced electrophilicity of the carbonyl group .
Amide Bond Formation
The acid readily forms amides via activation as an acyl chloride or using coupling agents:
The strained bicyclic system does not impede amidation kinetics, as demonstrated in peptide synthesis applications of analogous Fmoc-protected derivatives.
Decarboxylation and Ring-Opening Reactions
Under thermal or oxidative conditions, decarboxylation occurs, often accompanied by ring strain relief:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| 150°C, CuO catalyst | Bicyclo[3.1.0]hexane | Radical-mediated decarboxylation | |
| H₂O₂, Fe²⁺ | 1,3-Cyclohexadiene derivative | Oxidative ring opening |
The bicyclo[3.1.0]hexane scaffold’s ring strain (≈25 kcal/mol) facilitates these reactions at moderate temperatures .
Salt Formation and Acid-Base Reactions
The carboxylic acid forms stable salts with inorganic and organic bases:
| Base | Salt | Application | Source |
|---|---|---|---|
| NaOH | Sodium salt | Improved aqueous solubility for biological assays | |
| Morpholine | Morpholinium salt | Intermediate in catalytic processes |
pKa measurements for analogous compounds range from 2.8–3.5, consistent with typical aliphatic carboxylic acids .
Comparative Reactivity with Structural Analogs
Key differences emerge when comparing derivatives:
Functionalization via Bicyclic Framework
The bicyclo[3.1.0]hexane core enables unique transformations:
-
Cycloadditions : Reacts with dienophiles under Diels-Alder conditions at elevated temperatures .
-
Halogenation : Selective bromination at bridgehead positions using NBS (light-initiated) .
While direct data on (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid remains limited, its reactivity aligns with constrained carboxylic acids and fluorinated/aza analogs. Further studies should explore catalytic asymmetric derivatization and biological target engagement.
Scientific Research Applications
Chemistry
In organic chemistry, (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid serves as a building block for synthesizing more complex molecules. It participates in various organic reactions including:
- Oxidation : The carboxylic acid group can be oxidized to form carboxylate salts or esters.
- Reduction : The compound can be reduced to alcohols or other derivatives.
- Substitution Reactions : The carboxylic acid group can be replaced by other functional groups.
Biology
Research has indicated that this compound exhibits potential biological activity, particularly as a ligand for adenosine receptors , specifically the A3 subtype. Its interactions with these receptors have implications for:
- Anti-inflammatory Effects : Agonists targeting A3 adenosine receptors have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines in various disease models.
- Cancer Therapeutics : Compounds derived from this bicyclic structure are being investigated for their selectivity towards cancer cells that overexpress A3 receptors.
- Diabetes Treatment Potential : Some derivatives have demonstrated the ability to promote β-cell replication in rodent models, suggesting therapeutic applications in diabetes management.
Medicine
The compound is being explored for its therapeutic properties , particularly in drug development aimed at treating conditions like cancer and inflammation. Studies highlight its potential as a precursor for developing new pharmaceuticals targeting specific biological pathways.
Case Studies and Research Findings
Several studies have delved into the applications and effectiveness of (1R,5R)-Bicyclo[3.1.0]hexane derivatives:
Notable Research
A study published on March 31, 2022, evaluated a series of bicyclo[3.1.0]hexane-based nucleosides for their binding affinities to P1 receptors, highlighting modifications that enhance receptor selectivity . Another investigation focused on the synthesis of derivatives that act as non-peptide antagonists of orexin receptors, indicating potential applications in treating sleep disorders and cognitive dysfunctions .
Mechanism of Action
The mechanism of action of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The bicyclic ring system may also contribute to the compound’s stability and reactivity, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclo[3.1.0]hexane Derivatives
Key Observations :
- Heteroatom Substitution: The 3-oxa bridge in the target compound increases polarity compared to non-heteroatom analogs like (1R,3R,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, which has a higher molecular weight (126.16 vs. 128.1) due to an additional methyl group .
- Functional Groups : The methoxycarbonyl group in the 5-position derivative (CAS 25090-43-1) enhances lipophilicity (logP ~1.2 vs. ~0.5 for the target compound), impacting membrane permeability in drug design .
- Pharmaceutical Relevance : The 3-azabicyclo derivative with a benzyl group (CAS 2550997-35-6) is marketed as a hydrochloride salt, suggesting utility as a bioactive intermediate or drug candidate .
Stereochemical and Conformational Differences
- Stereochemistry : The (1R,5R) configuration in the target compound imposes distinct ring strain and spatial orientation compared to diastereomers like (1R,5S,6R*)-N-Allylbicyclo[3.1.0]hexane-6-carboxamide (). Such differences influence binding affinity in receptor-ligand interactions .
- Ring Modifications : Derivatives like (1R,5R)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid (CAS 1932495-03-8) incorporate a spirocyclopropane moiety, increasing ring strain and reactivity compared to the parent scaffold .
Biological Activity
(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for adenosine receptors. This compound is part of a broader class of bicyclo[3.1.0]hexane derivatives known for their structural diversity and bioactivity. This article reviews the biological activity of this compound, focusing on its receptor interactions, synthesis, and implications in therapeutic applications.
- Molecular Formula : C7H10O2
- Molecular Weight : 126.15 g/mol
- CAS Number : 12523696
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with adenosine receptors, particularly the A3 subtype. Research has shown that modifications to the bicyclic structure can significantly influence receptor affinity and selectivity.
Receptor Affinity
A study synthesized various bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinities for the A3 adenosine receptor (A3AR). The most potent derivative displayed a Ki value of 0.38 μM, indicating moderate affinity and high selectivity for the A3 receptor over other subtypes .
| Compound | Ki (μM) | Selectivity |
|---|---|---|
| Bicyclo[3.1.0]hexane-1-carboxylic acid | 0.38 | High |
| Other derivatives | Varies | Varies |
The mechanism by which this compound exerts its biological effects is primarily through agonistic action on the A3AR, which plays a crucial role in mediating anti-inflammatory responses and apoptosis in cancer cells. The introduction of this bicyclic scaffold has been shown to enhance potency compared to traditional nucleoside structures.
Case Studies and Research Findings
Several studies have explored the biological implications of (1R,5R)-Bicyclo[3.1.0]hexane derivatives:
- Anti-inflammatory Effects : Research indicates that A3AR agonists can reduce inflammation by inhibiting pro-inflammatory cytokines in various models of inflammatory disease .
- Cancer Therapeutics : The selectivity of these compounds for A3AR makes them promising candidates for cancer therapies, particularly in targeting tumors with high A3 receptor expression .
- Diabetes Treatment Potential : Some derivatives have shown potential in promoting β-cell replication in rodent models, suggesting possible applications in diabetes treatment through modulation of adenosine pathways .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that incorporate strategic modifications to enhance biological activity:
Q & A
Q. What experimental approaches validate enzyme inhibition by bicyclo[3.1.0]hexane-based compounds?
- Methodological Answer : Conduct kinetic assays (e.g., fluorescence-based or calorimetry) to measure and inhibition mode (competitive/non-competitive). For instance, bicyclo[3.1.0]hexane-1-carboxylates inhibit histidine-tRNA synthetase with < 1 µM . Pair with crystallography (e.g., PDB deposition) to visualize binding poses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
